Egonol

Overview

Description

Egonol is a naturally occurring compound found in the seed oil of Styrax americana, a species native to the southern United States . It is a benzofuran derivative, specifically a 2-phenylbenzofuranoid compound, and is notable for its resemblance to dehydrodiconiferyl alcohol, a building unit of lignin . This compound has been studied for its various physiological properties, including insecticidal and fungicidal activities .

Mechanism of Action

Target of Action

Egonol, also known as Eugenol, is a naturally occurring phenolic molecule found in several plants such as cinnamon, clove, and bay leaves . . This suggests that its targets may include ion channels or other components of the neuronal signaling machinery.

Mode of Action

The exact mechanism of action of this compound is unknown. It has been shown to interrupt action potentials, which may be involved in its anti-pain activity . Research has also shown this compound to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties . It is believed that this compound’s hydrophobic nature enables it to permeate the lipopolysaccharide of the Gram-negative bacterial plasma membrane and modifies the cell structure .

Biochemical Pathways

This compound has been found to induce cytotoxicity, inhibit phases of the cell cycles, programmed cell death, and autophagy in studied cancer lines . It has also been shown to affect cancer cells as an antioxidant, preventing mutation, and as a pro-oxidant, influencing signal pathways and killing cancer cells . Furthermore, this compound has been shown to suppress the PI3/AKT pathway and reduce MMP-2, which are involved in cell proliferation and metastasis .

Pharmacokinetics

As a volatile phenolic bioactive compound, it is likely to be rapidly absorbed and distributed throughout the body . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

At the molecular level, this compound has been shown to induce apoptosis via the mitochondrial pathway by modulating the Bcl-2 family proteins, apoptotic protease activating factor 1 (Apaf-1), cytochrome c, and caspases . At the cellular level, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, cervical, lung, prostate, melanomas, leukemias, osteosarcomas, gliomas, etc .

Biochemical Analysis

Biochemical Properties

Egonol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce cytotoxicity, inhibit phases of the cell cycles, programmed cell death, and auto-phagocytosis in studied cancer lines .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Egonol can be synthesized through several methods. One approach involves the condensation of o-hydroxybenzaldehyde with a chlorophenylacetic ester, followed by hydrolysis, decarboxylation, and anti-Markownikoff hydration . Another method utilizes the hydrogen peroxide oxidation of flavylium salts . Additionally, palladium-catalyzed cross-coupling reactions and Lewis acid-induced dehydrocyclization have been employed in the synthesis of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from the seed oil of Styrax americana. The oil contains a significant percentage of this compound, which can be isolated through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Egonol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or meta-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as nitrothis compound and egonyl chloroacetate .

Scientific Research Applications

Egonol has a wide range of scientific research applications:

Chemistry: this compound is used as a precursor in the synthesis of other benzofuran derivatives.

Biology: It has been studied for its insecticidal and fungicidal properties.

Medicine: this compound exhibits potential anti-inflammatory, antioxidant, and antimicrobial activities.

Industry: It is used in the formulation of various industrial products due to its bioactive properties.

Comparison with Similar Compounds

- Eugenol

- Dehydrodiconiferyl alcohol

- Benzofuran derivatives

Egonol’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.

Biological Activity

Egonol, a compound derived from the Styrax genus, particularly from Styrax officinalis , has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to explore the biological properties of this compound, including its antibacterial, antioxidant, and estrogenic activities.

Chemical Structure and Derivatives

This compound is a benzofuran derivative that exhibits a variety of biological activities. Several derivatives of this compound have been synthesized and evaluated for their biological properties. The following table summarizes some synthesized this compound derivatives and their respective biological activities:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| This compound | 5-(3''-hydroxypropyl)-7-methoxy-2-(3',4'-methylenedioxyphenyl)benzofuran | Antibacterial, Antioxidant |

| This compound Gentiobioside | Glycosylated form of this compound | Estrogen biosynthesis promotion |

| This compound Gentiotrioside | Tri-glycosylated form of this compound | Estrogen biosynthesis promotion |

Antibacterial Activity

This compound and its derivatives have been investigated for their antibacterial properties. A study demonstrated that this compound exhibits significant antibacterial activity against various pathogens, including Staphylococcus aureus, Bacillus subtilis, Candida albicans, and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating potential as a therapeutic agent against bacterial infections .

Estrogenic Activity

Recent research has highlighted the potential of this compound gentiobioside and this compound gentiotrioside in promoting estrogen biosynthesis through allosteric regulation of aromatase activity. Aromatase is crucial for converting androgens into estrogens, and its modulation may help in managing conditions related to estrogen deficiency, such as osteoporosis and certain cancers . In vitro studies using human ovarian granulosa cells showed that these compounds significantly enhanced aromatase enzyme activity without altering its expression levels .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Studies indicate that crude extracts containing this compound demonstrate significant antioxidant activity, which is attributed to the modulation of enzymatic activities such as glutathione S-transferase (GST) and superoxide dismutase (SOD). These enzymes play vital roles in cellular defense against oxidative stress .

Cytotoxic Activity

The cytotoxic effects of this compound have been studied in various cancer cell lines. Research indicates that extracts from Styrax camporum, which contain this compound, exhibit cytotoxic activity against specific cancer cells. The mechanism involves inducing apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Case Studies

- Study on Antibacterial Efficacy : A comparative study on the antibacterial efficacy of this compound derivatives showed that while some new derivatives had similar MIC values to this compound, others exhibited enhanced activity against specific bacterial strains, suggesting that structural modifications can lead to improved antibacterial properties .

- Estrogenic Activity Evaluation : In a study involving ovariectomized rats, administration of this compound gentiotrioside resulted in increased serum estrogen levels, indicating its potential application in treating estrogen deficiency-related conditions .

Properties

IUPAC Name |

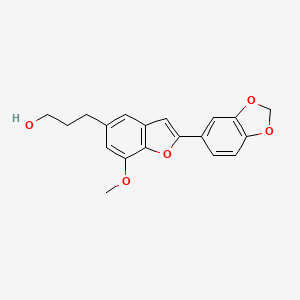

3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-21-18-8-12(3-2-6-20)7-14-10-16(24-19(14)18)13-4-5-15-17(9-13)23-11-22-15/h4-5,7-10,20H,2-3,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLZBKQSLGCZGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967474 | |

| Record name | 3-[2-(2H-1,3-Benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Egonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

530-22-3 | |

| Record name | Egonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-(2H-1,3-Benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Egonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117.5 - 118 °C | |

| Record name | Egonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.